molecular formula C17H12Br2O4 B288004 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Katalognummer B288004
Molekulargewicht: 440.1 g/mol
InChI-Schlüssel: IXTWTQGUTCCHIH-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as DBMC, is a chemical compound with potential applications in scientific research. DBMC is a member of the family of cycloheptatrienones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Wirkmechanismus

The mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of the JAK2/STAT3 signaling pathway, which is involved in cell growth and survival. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the inhibition of cancer cell growth.
Another proposed mechanism is through the inhibition of the NF-κB signaling pathway. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. This inhibition may contribute to the anti-inflammatory effects of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.
Biochemical and Physiological Effects
3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and inhibits the production of inflammatory cytokines and chemokines. In vivo studies have shown that 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one inhibits tumor growth and reduces inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in lab experiments is its high purity and stability. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized with high yields and purified using standard techniques, making it a reliable compound for research. However, one limitation of using 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is its limited solubility in aqueous solutions. This can make it difficult to administer 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one to cells or animals in experiments.

Zukünftige Richtungen

There are several future directions for research on 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. One area of research is in the development of new anti-cancer drugs based on 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. Further studies are needed to fully understand the mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one and to identify potential targets for drug development.
Another area of research is in the development of new anti-inflammatory drugs based on 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. Further studies are needed to determine the optimal dose and route of administration for 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in the treatment of inflammatory diseases.
Finally, future research could explore the potential use of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in combination with other drugs or therapies for the treatment of cancer or inflammatory diseases. Combining 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one with other drugs may enhance its therapeutic effects and reduce potential side effects.
Conclusion
In conclusion, 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a chemical compound with potential applications in scientific research. Its synthesis method has been well-established, and it has been studied for its potential anti-cancer and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one and to identify potential targets for drug development. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has advantages and limitations for lab experiments, and future research could explore its potential use in combination with other drugs or therapies.

Synthesemethoden

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized using a multi-step process that involves the reaction of 2,4,6-tribromophenol with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride and a base to form the cycloheptatrienone ring. The final step involves the addition of hydroxylamine hydrochloride to produce 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. This synthesis method has been reported in several research papers and has been shown to produce high yields of pure 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.

Wissenschaftliche Forschungsanwendungen

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been studied for its potential applications in scientific research. One area of research is in the development of new anti-cancer drugs. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This inhibition is thought to be due to the ability of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one to induce cell cycle arrest and apoptosis in cancer cells.
Another area of research is in the development of new anti-inflammatory drugs. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and asthma. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Eigenschaften

Produktname

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Molekularformel

C17H12Br2O4

Molekulargewicht

440.1 g/mol

IUPAC-Name

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12Br2O4/c1-23-12-4-2-3-10(7-12)5-6-15(20)13-8-11(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b6-5+

InChI-Schlüssel

IXTWTQGUTCCHIH-AATRIKPKSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Kanonische SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.